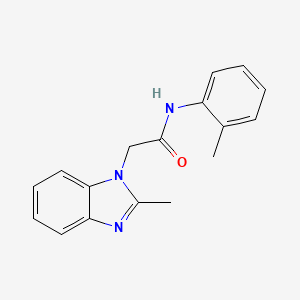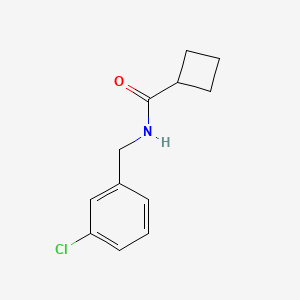
N-(4-methylcyclohexyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylcyclohexyl)pyridine-3-carboxamide, also known as MXE or methoxetamine, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and has gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, in recent years, it has also gained attention in scientific research for its potential therapeutic applications.
Mécanisme D'action
N-(4-methylcyclohexyl)pyridine-3-carboxamide acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of glutamate neurotransmission. By blocking the NMDA receptor, N-(4-methylcyclohexyl)pyridine-3-carboxamide disrupts the communication between neurons in the brain, leading to dissociative and hallucinogenic effects.
Biochemical and Physiological Effects:
N-(4-methylcyclohexyl)pyridine-3-carboxamide has been shown to induce a range of biochemical and physiological effects, including altered perception, dissociation, and hallucinations. It also has sedative and analgesic effects, and can cause respiratory depression and other adverse effects at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methylcyclohexyl)pyridine-3-carboxamide has several advantages for use in lab experiments, including its high potency and selectivity for the NMDA receptor. However, its recreational use and potential for abuse make it difficult to obtain and regulate, and its adverse effects at high doses limit its use in animal models.
Orientations Futures
There are several potential future directions for research on N-(4-methylcyclohexyl)pyridine-3-carboxamide, including its use in combination with other drugs for the treatment of depression and anxiety, its potential as a tool for studying the role of glutamate neurotransmission in psychiatric disorders, and its potential as a therapeutic agent for other neurological and psychiatric conditions. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
N-(4-methylcyclohexyl)pyridine-3-carboxamide is synthesized through a multi-step process that involves the reaction of 3-methyl-2-butanone with 3,4-methylenedioxyphenyl-2-nitropropene to form 3-methoxy-4-methylphenyl-2-nitropropene. This compound is then reduced to 3-methoxy-4-methylphenyl-2-nitropropene using sodium borohydride. Finally, the nitro group is replaced with an amine group through a reductive amination reaction using cyclohexylamine to produce N-(4-methylcyclohexyl)pyridine-3-carboxamide.
Applications De Recherche Scientifique
N-(4-methylcyclohexyl)pyridine-3-carboxamide has been studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have antidepressant and anxiolytic effects in animal models, and its mechanism of action is thought to involve the modulation of glutamate receptors in the brain.
Propriétés
IUPAC Name |
N-(4-methylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-4-6-12(7-5-10)15-13(16)11-3-2-8-14-9-11/h2-3,8-10,12H,4-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDYJPOPSAKWJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[[(2,4-Dichlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7460585.png)
![2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B7460593.png)
![Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B7460606.png)
![5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide](/img/structure/B7460613.png)






